What are the properties of N,N-diallyl-2-chloropyridin-4-amine?
What are the properties of N,N-diallyl-2-chloropyridin-4-amine?
Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no available data for the specific compound N,N-diallyl-2-chloropyridin-4-amine . This technical guide, therefore, focuses on its likely precursor, 4-Amino-2-chloropyridine , for which extensive information is available. A proposed synthesis for N,N-diallyl-2-chloropyridin-4-amine is presented based on established chemical principles. All properties and experimental details for the target compound should be considered hypothetical until experimentally verified.
Introduction to 4-Amino-2-chloropyridine
4-Amino-2-chloropyridine is a halogenated aminopyridine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a reactive chloro-substituent, makes it a valuable building block in medicinal chemistry and agrochemical development.[2][3] Notably, it is a key component in the synthesis of plant growth regulators like forchlorfenuron (CPPU) and has been investigated for its own potential herbicidal and antimicrobial activities.[3][4] The pyridine ring is a fundamental scaffold in numerous biologically active molecules.[2]
Properties of 4-Amino-2-chloropyridine
The known physical and chemical properties of 4-Amino-2-chloropyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [5] |
| Molecular Weight | 128.56 g/mol | [5] |
| CAS Number | 14432-12-3 | [5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90-94 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
| pKa | 4.73 ± 0.30 (Predicted) | [1] |
| InChI Key | BLBDTBCGPHPIJK-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CN=C(C=C1N)Cl | [5] |
Synthesis of 4-Amino-2-chloropyridine
Several methods for the industrial synthesis of 4-Amino-2-chloropyridine have been reported. Two common routes are outlined below.
2-Chloropyridine Nitration-Reduction Method
This is a widely used and economical synthesis route.[3]
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N-Oxidation: 2-Chloropyridine is reacted with hydrogen peroxide in an acetic acid medium to form 2-chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[3]
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Nitration: The N-oxide is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[3]
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Reduction: The nitro group is subsequently reduced to an amino group, typically using iron powder in acetic acid, to give the final product, 4-Amino-2-chloropyridine.[3]
Isonicotinic Acid Chlorination-Amination Method
This method utilizes the more readily available isonicotinic acid as the starting material.[3]
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N-Oxidation: Isonicotinic acid is first converted to its N-oxide with hydrogen peroxide.[3]
-
Amidation: The N-oxide undergoes amination to form isonicotinamide-N-oxide.[3]
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Chlorination: Reaction with phosphorus pentachloride yields 2-chloro-4-isonicotinamide.[3]
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Hofmann Degradation: The final step is a Hofmann degradation reaction under alkaline conditions to produce 4-Amino-2-chloropyridine.[3]
Proposed Synthesis of N,N-diallyl-2-chloropyridin-4-amine
The synthesis of the target compound, N,N-diallyl-2-chloropyridin-4-amine, from 4-Amino-2-chloropyridine can be plausibly achieved through a standard N-alkylation reaction.
Experimental Protocol: Diallylation of 4-Amino-2-chloropyridine
Objective: To synthesize N,N-diallyl-2-chloropyridin-4-amine via the diallylation of 4-Amino-2-chloropyridine.
Materials:
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4-Amino-2-chloropyridine
-
Allyl bromide
-
Sodium hydride (NaH) or a suitable non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with 4-Amino-2-chloropyridine and anhydrous DMF under an inert atmosphere.
-
Deprotonation: Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation of the amino group.
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Alkylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-diallyl-2-chloropyridin-4-amine.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for N,N-diallyl-2-chloropyridin-4-amine.
Potential Properties and Biological Activity of N,N-diallyl-2-chloropyridin-4-amine
The introduction of two allyl groups to the amino nitrogen of 4-Amino-2-chloropyridine is expected to significantly alter its physicochemical and biological properties.
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Physicochemical Properties: The diallylated compound will have a higher molecular weight and is expected to be more lipophilic than its precursor. This will likely result in a lower melting point and decreased water solubility.
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Biological Activity: While the biological activity of N,N-diallyl-2-chloropyridin-4-amine is unknown, the presence of the 2-chloropyridine moiety, found in some bioactive compounds, suggests that it could be a candidate for screening in various assays. The diallylamino group may also impart novel pharmacological effects. Aminopyridine derivatives have been explored for a wide range of biological activities.[6] The biological activities of naphthyridine derivatives, which contain fused pyridine rings, have been studied for their anti-infectious and anticancer properties, though this is a different class of compound.[7] Further research into aminopyridine derivatives has shown some antimicrobial activity.[8]
Future Research Directions
The lack of data on N,N-diallyl-2-chloropyridin-4-amine presents an opportunity for novel research.
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Synthesis and Characterization: The first step would be to synthesize the compound, likely via the proposed protocol, and thoroughly characterize it to confirm its structure and determine its physicochemical properties.
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Biological Screening: The purified compound should be subjected to a broad range of biological screens to identify any potential therapeutic or agrochemical applications. This could include assays for antimicrobial, anticancer, anti-inflammatory, and herbicidal activity.
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Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, further synthetic modifications could be undertaken to explore the structure-activity relationships of this novel scaffold. The functionalization of 2-chloropyridines is a topic of interest in medicinal chemistry.[9]
Conclusion
While no information is currently available for N,N-diallyl-2-chloropyridin-4-amine, a comprehensive understanding of its likely precursor, 4-Amino-2-chloropyridine, provides a solid foundation for its potential synthesis and exploration. The proposed synthetic route offers a viable path to obtaining this novel compound, which may possess interesting and potentially useful biological properties. Experimental validation is required to determine the actual properties and activities of N,N-diallyl-2-chloropyridin-4-amine, making it a new frontier for chemical and pharmacological research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
